N-[3-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide
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Overview
Description
N-[3-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide is a complex organic compound featuring a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the phenolic group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the palladium-catalyzed coupling reactions using more efficient catalysts and ligands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[3-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Medicine
In medicine, the compound’s pharmacological properties are of interest. Studies focus on its efficacy, bioavailability, and safety profile in preclinical and clinical trials.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of N-[3-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide
- N-[3-[5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide
- N-[3-[5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide
Uniqueness
Compared to these similar compounds, N-[3-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide exhibits unique properties due to the presence of the propan-2-yl group. This group can influence the compound’s steric and electronic characteristics, potentially enhancing its binding affinity and specificity for certain biological targets.
Properties
Molecular Formula |
C23H21N3O2S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[3-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide |
InChI |
InChI=1S/C23H21N3O2S/c1-14(2)16-7-9-17(10-8-16)20-12-29-23-21(20)22(24-13-25-23)28-19-6-4-5-18(11-19)26-15(3)27/h4-14H,1-3H3,(H,26,27) |
InChI Key |
HKJYZKMUYDBACF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC(=C4)NC(=O)C |
Origin of Product |
United States |
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